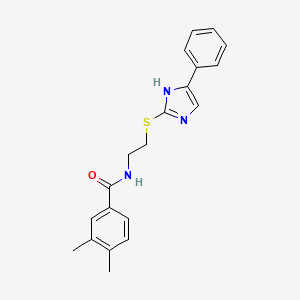

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-8-9-17(12-15(14)2)19(24)21-10-11-25-20-22-13-18(23-20)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOJICKRJELTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

Benzamide Formation: The final step involves the acylation of the amine group with 3,4-dimethylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions:

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydroimidazole derivatives

Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring is known to bind to metal ions and active sites of enzymes, thereby inhibiting their activity . The thioether linkage and benzamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound X is compared to structurally related benzamide derivatives (Table 1):

Key Observations :

- Heterocyclic Diversity : Compound X’s imidazole ring distinguishes it from benzimidazole (W1), thiadiazole (Compound 6), or thiazole () derivatives. The imidazole’s nitrogen atoms may enhance hydrogen bonding in target interactions .

- Substituent Effects : The 3,4-dimethyl groups on X’s benzamide increase lipophilicity compared to W1’s electron-withdrawing dinitrophenyl group, which may influence cytotoxicity .

Pharmacological and Physicochemical Properties

Physicochemical Data

- Melting Points :

- Spectroscopic Profiles :

Structure-Activity Relationships (SAR)

- Imidazole vs.

- Substituent Positioning : The 5-phenyl group on X’s imidazole may enhance π-π stacking with aromatic residues in enzymes, whereas 3,4-dimethyl groups on benzamide improve membrane permeability .

- Linker Flexibility : Ethylthio in X provides moderate conformational flexibility compared to rigid thioacetamido (W1) or triazole () linkers, balancing binding and solubility .

Biological Activity

3,4-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a benzamide core substituted with a thioether group linked to an imidazole ring. This unique structure contributes to its pharmacological properties.

1. Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds containing the imidazole moiety can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression respectively .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported that derivatives of imidazole exhibit potent activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : In comparative studies, the MIC values for related compounds ranged from 40 to 50 µg/mL against pathogens like E. coli and S. aureus, suggesting that this compound could possess similar efficacy .

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been noted in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition Percentage : Certain analogs have demonstrated up to 89% inhibition of IL-6 at concentrations around 10 µg/mL, indicating strong anti-inflammatory potential .

Research Findings and Case Studies

Recent research has focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

| Study | Activity Tested | Findings |

|---|---|---|

| Study A | Anticancer | Inhibited growth in multiple cancer cell lines with IC50 values < 20 µM. |

| Study B | Antimicrobial | Exhibited MIC values between 40–50 µg/mL against E. coli and S. aureus. |

| Study C | Anti-inflammatory | Showed significant inhibition (up to 89%) of IL-6 production in vitro. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions to generate the 5-phenyl-1H-imidazole core .

Thioether linkage : Reaction of the imidazole thiol with a bromoethyl intermediate (e.g., 2-bromoethylamine) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .

Amide coupling : Final benzamide formation via coupling of 3,4-dimethylbenzoyl chloride with the thioethylimidazole intermediate using coupling agents (EDC/HOBt) or Schotten-Baumann conditions .

- Optimization : Key parameters include solvent polarity, temperature (often 0–60°C), and stoichiometric ratios. Yield improvements are achieved via TLC monitoring and column chromatography purification .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on benzamide, phenyl on imidazole) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric kits .

- Antimicrobial activity : Broth microdilution assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

- Approach :

- Substituent variation : Modify benzamide (e.g., electron-withdrawing groups at 3,4-positions) or imidazole (e.g., halogenated phenyl rings) to assess impact on binding .

- Bioisosteric replacement : Replace thioether with sulfoxide/sulfone or imidazole with triazole to enhance metabolic stability .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., tubulin for anticancer activity) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Troubleshooting :

- Purity validation : HPLC (>95% purity) to exclude impurities affecting results .

- Assay standardization : Control for variables like serum concentration in cell culture or incubation time .

- Orthogonal assays : Confirm activity via complementary methods (e.g., Western blot for apoptosis markers if cytotoxicity is observed) .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

- Scale-up protocols :

- Flow chemistry : Continuous flow reactors for imidazole formation to improve heat/mass transfer .

- Catalytic optimization : Use Pd/C or Ni catalysts for efficient thioether coupling .

- Green solvents : Switch to ethanol/water mixtures for amide coupling to reduce toxicity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methods :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .

- Plasma protein binding : Equilibrium dialysis to assess free fraction .

- In vivo PK : Administer to rodent models and analyze plasma via LC-MS/MS for bioavailability (AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.